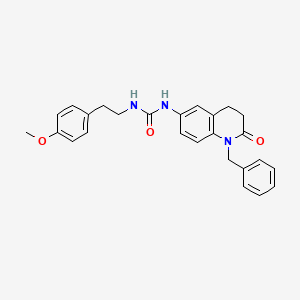

1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenethyl)urea

説明

This urea derivative features a tetrahydroquinolin core substituted with a benzyl group at position 1 and a 4-methoxyphenethyl moiety attached via a urea linkage.

特性

IUPAC Name |

1-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-[2-(4-methoxyphenyl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O3/c1-32-23-11-7-19(8-12-23)15-16-27-26(31)28-22-10-13-24-21(17-22)9-14-25(30)29(24)18-20-5-3-2-4-6-20/h2-8,10-13,17H,9,14-16,18H2,1H3,(H2,27,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXBSXKBGIFPLIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学的研究の応用

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Anticancer Properties : Preliminary studies suggest that the compound may inhibit specific cancer cell lines by interfering with cellular signaling pathways. This is believed to occur through the inhibition of kinases involved in cell proliferation.

- Antimicrobial Effects : The compound has shown potential in inhibiting the growth of certain fungi and bacteria, making it a candidate for developing new antimicrobial agents .

- Neuroprotective Effects : Some studies have indicated that derivatives of tetrahydroquinoline compounds can protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.

Research Applications

The applications of 1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenethyl)urea extend across several fields:

Medicinal Chemistry

The compound serves as a lead structure for synthesizing new derivatives with enhanced biological activity. Structure-activity relationship (SAR) studies are crucial for optimizing its pharmacological properties.

Drug Development

Given its promising biological activities, this compound is being explored for potential drug development targeting cancer and infectious diseases. Its ability to modulate key biological pathways makes it a valuable candidate for further investigation.

Synthetic Chemistry

The unique structure allows for various modifications that can lead to new compounds with tailored properties. Researchers are investigating synthetic routes that can enhance yield and purity while maintaining the desired biological activity.

Case Studies

Recent studies provide insights into the efficacy and mechanisms of action of this compound:

- Compound Design : A study synthesized several derivatives of tetrahydroquinoline and evaluated their anticancer activity. Modifications at specific positions significantly affected their potency against various cancer cell lines .

- Bioavailability Studies : Research focused on improving the bioavailability of this class of compounds has shown that structural modifications can enhance absorption and distribution in biological systems, which is critical for therapeutic effectiveness .

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Comparison with Urea Derivatives

1-(4-Methoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

- Core Structure: Shares the tetrahydroquinolin-urea framework but differs in substituents: Tetrahydroquinolin substituent: Methyl group at position 1 (vs. benzyl in the target compound). Urea substituent: 4-Methoxyphenyl (vs. 4-methoxyphenethyl).

- The phenethyl chain in the target compound provides greater conformational flexibility compared to the rigid phenyl group, which may improve binding affinity or selectivity .

SDZ249665 (1-[4-(2-Amino-ethoxy)-3-methoxy-benzyl]-3-(4-tert-butyl-benzyl)-urea)

- Core Structure: Urea linked to aromatic groups but lacks the tetrahydroquinolin scaffold.

- Key Differences: The amino-ethoxy and tert-butyl substituents in SDZ249665 enhance solubility and steric effects, whereas the target compound’s 4-methoxyphenethyl group balances hydrophobicity and electron-donating properties. The tetrahydroquinolin core in the target compound may confer unique geometric constraints for receptor binding .

Comparison with Non-Urea Compounds

SKF-96365 (TRPC Channel Inhibitor)

- Structure : Imidazole derivative with 4-methoxyphenylpropoxy and phenethyl groups.

- Key Differences: The urea group in the target compound replaces the imidazole ring, enabling stronger hydrogen-bonding interactions. However, the urea moiety may improve selectivity or potency .

Compound 5o (1-(2-Methoxyethyl)-3-(4-methoxyphenethyl)-2-methyl-4,9-dioxo-4,9-dihydro-1H-naphtho[2,3-d]imidazol-3-ium bromide)

- Structure : Imidazolium bromide with a naphthoimidazol core and 4-methoxyphenethyl substituent.

- Key Differences :

Implications for Research and Development

- The benzyl and 4-methoxyphenethyl groups in the target compound likely enhance its pharmacokinetic profile compared to simpler analogs.

- Urea derivatives, as seen in SDZ249665 and A-425619 , are privileged structures in medicinal chemistry, supporting further exploration of the target compound’s bioactivity.

- Future studies should prioritize assays comparing the target compound’s affinity for TRPC channels or related targets against SKF-96365 and urea-based analogs .

Q & A

How can the synthesis of this compound be optimized to improve yield and purity?

Basic Question

Synthesis optimization requires systematic adjustments to reaction parameters. Key factors include:

- Temperature control : Lower temperatures (e.g., 0–5°C) during coupling reactions reduce side-product formation .

- Reaction time : Extended durations (12–24 hours) for urea bond formation ensure completion .

- Purification : Chromatography (silica gel or HPLC) or recrystallization (using ethanol/water mixtures) enhances purity .

- Monitoring : Thin-layer chromatography (TLC) with UV visualization tracks intermediate formation .

What analytical techniques are critical for confirming the structural integrity of this compound?

Basic Question

A multi-technique approach is essential:

- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks, particularly for the benzyl and methoxyphenethyl groups .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and detects isotopic patterns .

- Infrared (IR) spectroscopy : Stretching frequencies (e.g., C=O at ~1650–1700 cm) validate the urea and tetrahydroquinoline moieties .

How should researchers resolve contradictions in reported biological activity data across studies?

Advanced Question

Discrepancies often arise from assay variability or impurities. Mitigation strategies include:

- Cross-validation : Replicate assays in multiple cell lines (e.g., HEK293 for RET kinase inhibition) .

- Purity verification : Use HPLC (>98% purity) and elemental analysis to exclude confounding impurities .

- Dose-response curves : Establish EC values under standardized conditions (e.g., serum-free media) to compare potency .

What methodologies are effective for structure-activity relationship (SAR) studies of this compound?

Advanced Question

SAR exploration involves:

- Substituent modification : Replace the benzyl group with isopentyl or thiophen-2-ylmethyl to assess steric/electronic effects .

- Computational docking : Use Schrödinger Suite or AutoDock to predict binding affinities for RET kinase or other targets .

- In vitro screening : Test analogs against panels of cancer cell lines (e.g., MCF-7, A549) to correlate structural changes with cytotoxicity .

What in vitro models are suitable for initial biological screening of this compound?

Basic Question

Prioritize disease-relevant models:

- Kinase inhibition assays : Measure RET kinase activity via ADP-Glo™ assays .

- Antiproliferative screens : Use 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in triple-negative breast cancer (TNBC) lines .

- Apoptosis markers : Quantify caspase-3/7 activation via fluorescence-based kits .

How can researchers address discrepancies between in vitro and in vivo efficacy results?

Advanced Question

Bridging this gap requires:

- Pharmacokinetic profiling : Measure plasma half-life and bioavailability using LC-MS/MS .

- Solubility optimization : Formulate with co-solvents (e.g., PEG-400) or nanocarriers to enhance in vivo exposure .

- Metabolite identification : Use liver microsomes to detect active/inactive metabolites influencing efficacy .

What computational tools are recommended for studying this compound’s mechanism of action?

Advanced Question

Leverage integrated software platforms:

- Molecular dynamics (MD) : GROMACS or AMBER simulate ligand-protein interactions (e.g., urea binding to RET kinase) .

- Quantum mechanics/molecular mechanics (QM/MM) : Explore electron transfer mechanisms in catalytic sites .

- Machine learning : Train models on PubChem BioAssay data to predict off-target effects .

How can the compound’s stability under varying storage and experimental conditions be assessed?

Basic Question

Stability protocols include:

- Forced degradation : Expose to heat (40–60°C), light (UV), and humidity (75% RH) for 1–4 weeks .

- HPLC monitoring : Track degradation products (e.g., hydrolysis of the urea bond) .

- Lyophilization : Assess powder stability at −20°C vs. room temperature .

What strategies enhance the solubility and bioavailability of this compound for in vivo studies?

Advanced Question

Approaches to improve biopharmaceutical properties:

- Salt formation : Synthesize hydrochloride or sodium salts to increase aqueous solubility .

- Prodrug design : Introduce ester groups on the methoxyphenethyl moiety for hydrolytic activation .

- Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles to prolong circulation time .

How can researchers ensure reproducibility in data collection and analysis for this compound?

Advanced Question

Adopt standardized frameworks:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。